Cas no 68869-43-2 (s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl-)

s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl- structure
68869-43-2 structure
Product Name:s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl-
CAS No:68869-43-2
MF:C21H17N3OS
MW:359.444183111191
CID:972347
PubChem ID:1256243
Update Time:2025-04-19

s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl-
    • 4H-1,2,4-triazole-3-thiol, 5-[([1,1'-biphenyl]-4-yloxy)methyl]-4-phenyl-
    • 5-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol
    • 5-(4-Biphenoxymethyl)-1-phenyl-1H-1,2,4-triazole-2-thiol
    • SR-01000531685
    • 5-((Biphenyl-4-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
    • 5-({[1,1'-BIPHENYL]-4-YLOXY}METHYL)-4-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL
    • 68869-43-2
    • 4-phenyl-3-[(4-phenylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
    • Oprea1_226664
    • 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(((1,1'-biphenyl)-4-yloxy)methyl)-4-phenyl-
    • 5-[(4-biphenylyloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
    • YMTCAUNMUYRNKD-UHFFFAOYSA-N
    • 3H-1,2,4-Triazole-3-thione, 5-[([1,1'-biphenyl]-4-yloxy)methyl]-2,4-dihydro-4-phenyl-
    • SR-01000531685-1
    • DTXSID40988570
    • 5-[([1,1'-Biphenyl]-4-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol #
    • AKOS001742166
    • 4H-1,2,4-Triazole-3-thiol, 5-(4-biphenyloxy)-4-phenyl-
    • 5-[(biphenyl-4-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
    • STK663608
    • Inchi: 1S/C21H17N3OS/c26-21-23-22-20(24(21)18-9-5-2-6-10-18)15-25-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-14H,15H2,(H,23,26)
    • InChI Key: YMTCAUNMUYRNKD-UHFFFAOYSA-N
    • SMILES: S=C1NN=C(COC2C=CC(=CC=2)C2C=CC=CC=2)N1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 359.10941
  • Monoisotopic Mass: 359.109233
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 503
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69
  • XLogP3: 4.9

Experimental Properties

  • Density: 1.23
  • Boiling Point: 520.1°C at 760 mmHg
  • Flash Point: 268.3°C
  • Refractive Index: 1.661
  • PSA: 36.86
Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd